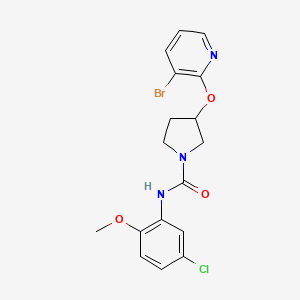
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17BrClN3O3 and its molecular weight is 426.7. The purity is usually 95%.
BenchChem offers high-quality 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Imaging Applications
- Radioligand Imaging : The compound has been utilized in the synthesis of radioligands like MK-1064 for positron emission tomography (PET) imaging of orexin-2 receptors. This application is significant in neuroscientific research and diagnostics (Gao, Wang, & Zheng, 2016).
Antimicrobial Activity
- Antibacterial Properties : Derivatives of the compound have shown antibacterial activity against various aerobic and anaerobic bacteria, highlighting its potential in antimicrobial research (Bogdanowicz et al., 2013).
Antioxidant Activity
- Antioxidant Potential : Novel derivatives containing chloro, hydroxyl, and other substituents have been identified as potent antioxidants, outperforming even known antioxidants like ascorbic acid. This suggests applications in oxidative stress-related research and therapy (Tumosienė et al., 2019).
Synthesis of Dopamine Antagonists
- Dopamine D2 and D3 Antagonist Synthesis : The compound has been used in synthesizing antagonists of dopamine D2 and D3 and serotonin-3 receptors, indicating its relevance in the study of neurological disorders (Hirokawa, Horikawa, & Kato, 2000).
Insecticidal and Fungicidal Activities
- Pest Control Research : Synthesized derivatives have shown insecticidal and fungicidal activities, making them relevant in agricultural and pest control research (Zhu et al., 2014).
Non-Linear Optical Properties and Anticancer Activity
- Optical and Anticancer Research : Some derivatives have been studied for their non-linear optical properties and potential anticancer activity, demonstrating their applicability in material science and oncology (Jayarajan et al., 2019).
Kinase Inhibition for Cancer Therapy
- Cancer Therapy Research : Derivatives have been identified as selective Met kinase inhibitors, useful in the development of cancer therapies (Schroeder et al., 2009).
Crystal Structure and Molecular Conformation
- Crystallography and Molecular Studies : The compound has been used in crystallography and molecular orbital studies, aiding in the understanding of molecular structures and properties (Banerjee et al., 2002).
CB1 Cannabinoid Receptor Studies
- Neuropharmacology : Its derivatives have been utilized in the synthesis of radiotracers for studying CB1 cannabinoid receptors, relevant in neuropharmacological research (Katoch-Rouse & Horti, 2003).
Tuberculostatic and Bacteriostatic Activity
- Tuberculosis and Bacterial Infection Research : Some cyanopyridine derivatives have exhibited tuberculostatic and bacteriostatic activities, highlighting their potential in addressing infectious diseases (Miszke et al., 2008).
Propriétés
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c1-24-15-5-4-11(19)9-14(15)21-17(23)22-8-6-12(10-22)25-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMAWOIKCJIJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
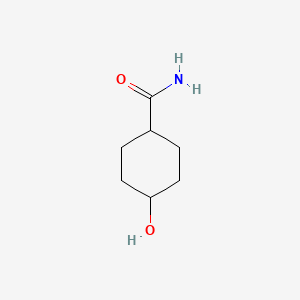
![(N2Z,N6E)-N2,N6-bis(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pyridine-2,6-dicarboxamide](/img/structure/B2404573.png)
![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)
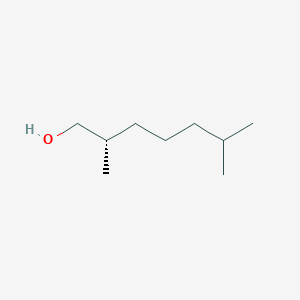
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)
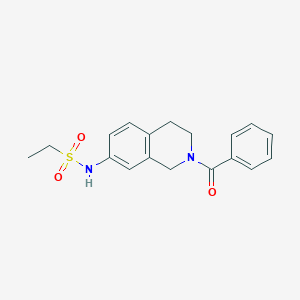
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
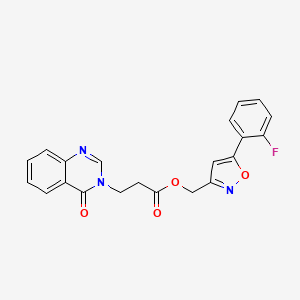
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2404591.png)